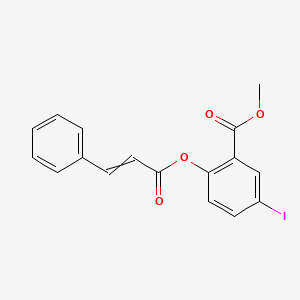

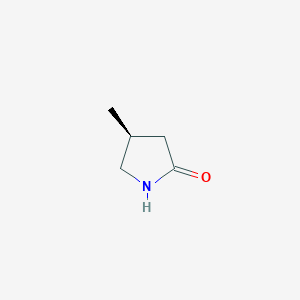

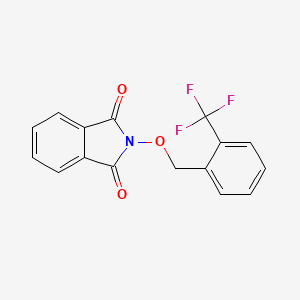

![molecular formula C15H14BrN3O B3060452 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol CAS No. 383902-28-1](/img/structure/B3060452.png)

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol

Overview

Description

The compound “4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol” is a type of imidazole-containing compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses, suggesting its potential use as an antibacterial and antiviral agent.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. Other methods of synthesis involve the use of imidazole as a basic core .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole ring attached to a phenol group via a bromophenoxyethylamine linker . The InChI code for this compound is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 360.25 . It is highly soluble in water and other polar solvents .Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromopyrazole serves as a valuable building block in medicinal chemistry due to its versatile reactivity. Researchers have explored its potential in designing novel drugs. Some notable applications include:

Antimicrobial Agents: Derivatives of 4-bromopyrazole have demonstrated promising antimicrobial activity . For instance, compounds 1a and 1b exhibited good antimicrobial potential.

Antioxidants: Researchers have evaluated certain 4-bromopyrazole derivatives for their antioxidant properties using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .

Coordination Chemistry

4-Bromopyrazole can act as a ligand in coordination complexes. It has been used to prepare hexacoordinate complexes by reacting with metal chlorides (e.g., dimethyl- and divinyl-tindichloride) .

Organic Synthesis

The compound participates in various synthetic routes, contributing to the synthesis of more complex molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles (including 4-bromopyrazole) have been highlighted .

Mechanism of Action

Target of Action

The compound “4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol” is a derivative of imidazole and benzimidazole . Imidazole and benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be various, depending on the specific biological activity it exhibits.

Mode of Action

Imidazole and benzimidazole derivatives are known to interact with their targets through various mechanisms, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory responses or tumor growth .

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole and benzimidazole derivatives, it is likely that this compound could affect multiple biochemical pathways .

Pharmacokinetics

Imidazole and benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Based on the known biological activities of imidazole and benzimidazole derivatives, this compound could potentially exhibit a range of effects, such as antimicrobial activity, anti-inflammatory effects, or antitumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .

properties

IUPAC Name |

4-bromo-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQBUISJAVRRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351955 | |

| Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol | |

CAS RN |

383902-28-1 | |

| Record name | 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

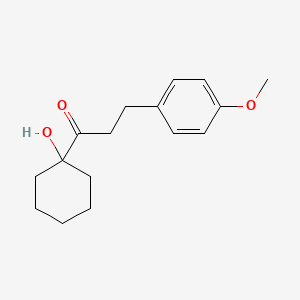

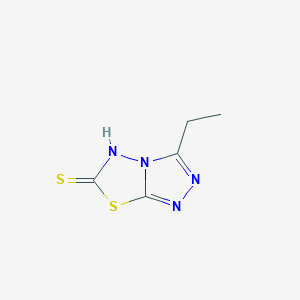

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)

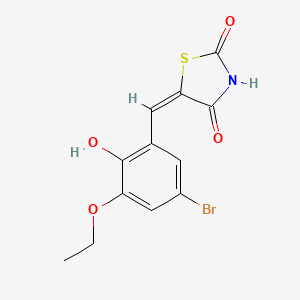

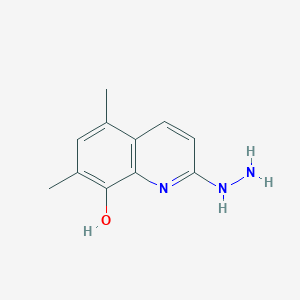

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)

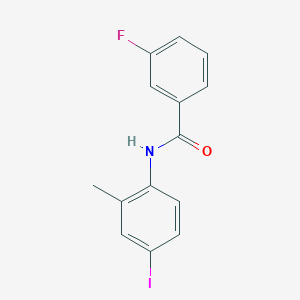

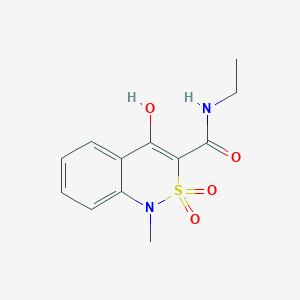

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)